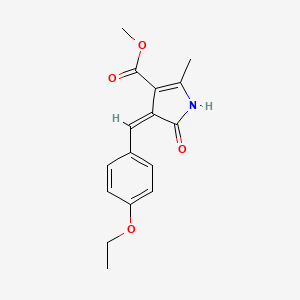

![molecular formula C19H24N2O4 B5562991 N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate](/img/structure/B5562991.png)

N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

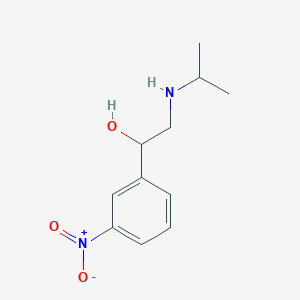

“N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate” is a complex organic compound that contains a pyrrole ring, which is a five-membered aromatic ring with alternating double bonds and a nitrogen atom . The compound also contains a phenyl group (a benzene ring), a cyclohexanamine moiety (a six-membered ring with an amine group), and an oxalate group . Pyrrole-containing compounds are known to exhibit a wide range of biological activities and are found in many natural products .

Synthesis Analysis

The synthesis of pyrrole-containing compounds can be achieved through various methods. One common approach is the Paal-Knorr pyrrole synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines . Another method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis

The molecular structure of “N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate” is complex due to the presence of multiple functional groups. The pyrrole ring contributes to the planarity of the molecule, while the phenyl and cyclohexanamine groups add three-dimensionality . The oxalate group likely forms ionic or hydrogen bonds with the amine group of the cyclohexanamine .Chemical Reactions Analysis

Pyrrole-containing compounds can undergo a variety of chemical reactions. For instance, they can react with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles . They can also undergo Michael addition with electrophilic olefins to afford N-alkylpyrroles .Wissenschaftliche Forschungsanwendungen

Crystal Packing and Intermolecular Interactions

Research highlights the importance of C–H⋯N, C–H⋯π, and π⋯π interactions in the crystal packing of related isomeric structures, demonstrating the role of these interactions in determining the structural conformation and stability of molecular assemblies (Lai, Mohr, & Tiekink, 2006).

Synthetic Applications

Studies on the reactivity of similar cyclic and acyclic amines have provided insights into synthetic pathways leading to various products with potential biological activities. For example, reactions of related structures have been explored for the synthesis of compounds with hydrogen-bonded sheets or dimers, showcasing the diversity in molecular architecture and potential applications in medicinal chemistry (Orrego Hernandez et al., 2015).

Catalytic Properties

The compound and its derivatives have been involved in research exploring catalytic properties, particularly in asymmetric synthesis and conjugate additions. This highlights the potential of such molecules in facilitating enantioselective reactions, a key aspect in the development of pharmaceuticals and fine chemicals (Morimoto*, Yamaguchi, Suzuki, & Saitoh, 2000).

Organocatalysis and Asymmetric Synthesis

The use of related structures in organocatalysis has been demonstrated, particularly in the efficient stereoselective Michael addition of cyclohexanone and cyclopentanone to nitroolefins. This showcases the compound's relevance in synthesizing stereochemically complex molecules with high yield and selectivity (Singh et al., 2013).

Anticancer Activity

Research on derivatives indicates potential anticancer activities, with some synthesized compounds showing efficacy against various cancer cell lines. This suggests that modifications of the "N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate" structure could lead to promising therapeutic agents (Kumar, Kumar, Roy, & Sondhi, 2013).

Molecular Structure and Stability

Investigations into related compounds' molecular structures and stability under various conditions contribute to our understanding of their chemical properties and potential applications in materials science and pharmaceutical development (Kubicki, Bassyouni, & Codding, 2000).

Zukünftige Richtungen

The future directions for research on “N-[(1-phenyl-1H-pyrrol-2-yl)methyl]cyclohexanamine oxalate” could involve exploring its potential biological activities and therapeutic applications. Given the diverse nature of pyrrole-containing compounds, this compound could be a potential source of biologically active compounds .

Eigenschaften

IUPAC Name |

oxalic acid;N-[(1-phenylpyrrol-2-yl)methyl]cyclohexanamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2.C2H2O4/c1-3-8-15(9-4-1)18-14-17-12-7-13-19(17)16-10-5-2-6-11-16;3-1(4)2(5)6/h2,5-7,10-13,15,18H,1,3-4,8-9,14H2;(H,3,4)(H,5,6) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTSKCFJMVAIHMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NCC2=CC=CN2C3=CC=CC=C3.C(=O)(C(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclohexyl-(1-phenyl-1H-pyrrol-2-ylmethyl)-amine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-amino-2-{[2-(5-methyl-2-furyl)-2-oxoethyl]thio}-4(3H)-quinazolinone](/img/structure/B5562911.png)

![3-(5-{2-[(3-phenyl-1H-pyrazol-5-yl)carbonyl]carbonohydrazonoyl}-2-furyl)benzoic acid](/img/structure/B5562912.png)

![3-{2-[(2-methylthieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-1,3-oxazolidin-2-one](/img/structure/B5562919.png)

![1,3-dimethyl-5-[2-(piperidin-1-ylmethyl)-1,4-oxazepan-4-yl]-1H-pyrazolo[3,4-d][1,3]thiazole](/img/structure/B5562924.png)

![2-ethyl-N-[2-(4-fluorophenyl)ethyl]-5-pyrimidinecarboxamide](/img/structure/B5562940.png)

![8-[(1-methyl-1H-pyrrol-2-yl)carbonyl]-2-(pyridin-4-ylmethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5562956.png)

![4-[(3,5-difluoropyridin-2-yl)carbonyl]-6-(pyrrolidin-1-ylmethyl)-1,4-oxazepan-6-ol](/img/structure/B5562968.png)

![1-benzyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5562974.png)

![2-(4-methoxyphenyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5562999.png)